molecular formula C15H16N8O B12789436 N-(4-(((2,4-Diamino-6-pteridinyl)methyl)amino)phenyl)acetamide CAS No. 57963-43-6

N-(4-(((2,4-Diamino-6-pteridinyl)methyl)amino)phenyl)acetamide

Cat. No.: B12789436
CAS No.: 57963-43-6
M. Wt: 324.34 g/mol
InChI Key: FRUWZLKZIBPWRC-UHFFFAOYSA-N
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Description

N-(4-(((2,4-Diamino-6-pteridinyl)methyl)amino)phenyl)acetamide is a chemical compound with the CAS Registry Number 57963-43-6 and a molecular formula of C15H16N8O . It is a pteridine derivative, a class of heterocyclic compounds that are of significant interest in medicinal chemistry and biochemistry research. As a derivative of pteroic acid, this compound features a 2,4-diaminopteridine ring system linked to a p-acetamidoaniline moiety . This structure is closely related to well-known chemotherapeutic agents such as methotrexate and aminopterin, which are dihydrofolate reductase (DHFR) inhibitors . While the specific biological activity and research applications of this compound are not fully delineated in the literature, its structural similarity to these established compounds suggests potential utility as a synthetic intermediate or a key scaffold in the development of novel enzyme inhibitors . Researchers may explore its value in studying folate metabolism, enzyme kinetics, or as a building block for the synthesis of more complex molecules in drug discovery efforts. The presence of the acetamide group offers a site for further chemical modification, making it a versatile intermediate for structure-activity relationship (SAR) studies . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

57963-43-6

Molecular Formula

C15H16N8O

Molecular Weight

324.34 g/mol

IUPAC Name

N-[4-[(2,4-diaminopteridin-6-yl)methylamino]phenyl]acetamide

InChI

InChI=1S/C15H16N8O/c1-8(24)20-10-4-2-9(3-5-10)18-6-11-7-19-14-12(21-11)13(16)22-15(17)23-14/h2-5,7,18H,6H2,1H3,(H,20,24)(H4,16,17,19,22,23)

InChI Key

FRUWZLKZIBPWRC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N

Origin of Product

United States

Preparation Methods

Synthesis of 2,4-Diamino-6-chloromethylpteridine Hydrochloride

  • Starting from 2,4-diamino-6-hydroxymethylpteridine , the chloromethyl derivative is prepared by treatment with thionyl chloride at room temperature without solvent or catalyst.

  • This reaction yields 2,4-diamino-6-chloromethylpteridine hydrochloride in high purity and good yield.

  • The hydrochloride salt is preferred due to its higher solubility and suitability for subsequent alkylation steps.

Alkylation of Diethyl N-[4-(methylamino)benzoyl]glutamate

  • The alkylation involves reacting diethyl N-[4-(methylamino)benzoyl]glutamate with 2,4-diamino-6-chloromethylpteridine hydrochloride in the presence of potassium iodide .

  • The reaction is carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) , dimethylformamide (DMF) , or dimethylacetamide (DMAc) .

  • Optimal conditions include:

    • Temperature: Ambient (room temperature) to 80°C, with room temperature preferred for highest yield and purity.

    • Potassium iodide: 1 to 5 moles per mole of chloromethylpteridine, with 4 moles being optimal.

  • The potassium iodide facilitates the halide exchange and promotes the alkylation reaction.

  • The product formed is diethyl N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]glutamate , often isolated as its hydroiodide salt.

Purification of the Alkylation Product

  • The hydroiodide salt of the alkylation product can be purified by:

    • Recrystallization from methanol, or

    • Neutralization with sodium hydroxide followed by recrystallization of the free base.

  • These simple purification steps avoid the need for tedious chromatographic methods.

Hydrolysis to Target Compound

  • The purified intermediate is hydrolyzed using sodium hydroxide in aqueous ethanol to yield the free acid form of the compound.

  • The hydrolysis is performed under mild alkaline conditions to avoid racemization of any chiral centers.

  • After hydrolysis, the product is isolated by adjusting the pH to acidic conditions, followed by filtration and washing.

  • The final compound is obtained in high purity (microanalytically pure within ±0.3% absolute).

Reaction Scheme Summary

Step Reactants Conditions Product Notes
1 2,4-Diamino-6-hydroxymethylpteridine + Thionyl chloride Room temp, no solvent 2,4-Diamino-6-chloromethylpteridine hydrochloride High purity, no catalyst needed
2 Diethyl N-[4-(methylamino)benzoyl]glutamate + 2,4-Diamino-6-chloromethylpteridine hydrochloride + KI DMSO, RT, KI (4 eq) Diethyl N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]glutamate hydroiodide Alkylation, high yield and purity
3 Hydroiodide salt + NaOH in aqueous ethanol Mild alkaline hydrolysis N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]glutamic acid (target compound) Avoids racemization, high purity

Research Findings and Advantages

  • The method yields the target compound in 87% yield with high purity.

  • No racemization occurs during the synthesis, preserving stereochemical integrity.

  • The use of common reagents of technical grade and simple purification techniques (precipitation, centrifugation, washing) makes the process efficient and scalable.

  • The reaction conditions are mild, avoiding harsh reagents or catalysts.

  • The hydroiodide intermediate is novel and can be isolated and purified easily.

  • The process is adaptable for producing D-, L-, or racemic forms depending on the starting materials.

Notes on Related Compounds and Variations

  • Similar methods use 2,4-diamino-6-bromomethylpteridine hydrobromide as the alkylating agent, but this can lead to more by-products and requires careful reaction monitoring.

  • The chloromethyl derivative is preferred for cleaner reactions.

  • The starting benzoyl derivative can be modified to introduce different substituents on the phenyl ring or amide moiety.

Summary Table of Key Parameters

Parameter Optimal Value Comments
Alkylating agent 2,4-Diamino-6-chloromethylpteridine hydrochloride Prepared from hydroxymethyl derivative
Solvent Dimethyl sulfoxide (DMSO) Polar aprotic solvent preferred
Temperature Room temperature (10–80°C range possible) Room temp preferred for yield and purity
Potassium iodide 4 moles per mole of alkylating agent Facilitates halide exchange and alkylation
Hydrolysis conditions NaOH in aqueous ethanol Mild alkaline hydrolysis
Purification Recrystallization from methanol or neutralization + recrystallization Avoids chromatography
Yield ~87% High yield with high purity
Racemization None detected Stereochemistry preserved

Chemical Reactions Analysis

Types of Reactions

N-(4-(((2,4-Diamino-6-pteridinyl)methyl)amino)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium iodide for alkylation, sodium hydroxide for hydrolysis, and various oxidizing and reducing agents for oxidation and reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the hydrolysis of the intermediate product yields this compound .

Mechanism of Action

The mechanism of action of N-(4-(((2,4-Diamino-6-pteridinyl)methyl)amino)phenyl)acetamide involves its interaction with dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate. By inhibiting this enzyme, the compound disrupts the production of purines and pyrimidines, leading to a reduction in DNA, RNA, and protein synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related acetamide derivatives and pteridine-based molecules.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Relevance Melting Point/Data Source
N-(4-(((2,4-Diamino-6-pteridinyl)methyl)amino)phenyl)acetamide Pteridine + phenylacetamide 2,4-Diamino-pteridinyl, acetamide Potential antifolate activity Not reported Inferred from
Methotrexate (C20H22N8O5) Pteridine + benzoylglutamic acid 2,4-Diamino-pteridinyl, benzoyl-L-glutamic acid Anticancer, antifolate (DHFR inhibitor) 185–204°C (decomposes)
N-(4-hydroxyphenyl)acetamide (Paracetamol) Phenylacetamide 4-Hydroxyphenyl, acetamide Analgesic/antipyretic 169–171°C
N-(4-(1H-pyrazol-1-yl)phenyl)acetamide Phenylacetamide 4-Pyrazolyl, acetamide Anticancer/antimicrobial (isolated from Agriophyllum squarrosum) Not reported
2-(4-(2,4-dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-ylamino)-N-phenylacetamide Pyrimidine + phenylacetamide Fluorophenyl, dimethoxyphenyl Kinase inhibition (reported in J. Chem. Pharm. Res.) 410 mg yield (82%), MS: m/z 458.18
N-(((4-chlorophenyl)sulfonyl)methyl)-2-(methyl(phenyl)amino)acetamide Sulfonylmethyl + phenylacetamide 4-Chlorophenylsulfonyl Synthetic intermediate (Fe-catalyzed N-amidomethylation) 134–135°C

Key Findings from Comparisons

Structural Divergence from Methotrexate :

  • Unlike methotrexate, which has a benzoyl-L-glutamic acid tail for dihydrofolate reductase (DHFR) binding, the target compound’s acetamide group lacks the carboxylate functionality. This may reduce its affinity for DHFR but improve oral bioavailability .
  • The absence of a glutamic acid moiety differentiates it from classical antifolates, suggesting a distinct mechanism of action or alternative targets .

Comparison with Paracetamol Derivatives :

  • Paracetamol (N-(4-hydroxyphenyl)acetamide) shares the acetamide-phenyl backbone but lacks the pteridine system. This structural difference underscores the target compound’s specialized role in targeting folate pathways rather than cyclooxygenase inhibition .

Synthetic Analogues with Sulfonyl Groups: Compounds like N-(((4-chlorophenyl)sulfonyl)methyl)-2-(methyl(phenyl)amino)acetamide (6c) demonstrate how sulfonyl groups enhance thermal stability (melting point 134–135°C vs. ~115°C for non-sulfonyl analogues). The target compound’s stability remains uncharacterized but may benefit from similar substitutions .

Biological Activity of Pyrimidine/Pteridine Analogues: Pyrimidine-based acetamides (e.g., compound 4j) show kinase inhibition, while pteridine derivatives like methotrexate target folate metabolism. The target compound’s pteridine core may confer antifolate activity, but its acetamide tail could redirect it toward non-folate targets, such as kinases or receptors .

Synthetic Feasibility :

  • Fe-catalyzed methods (used for compounds 6a–6e) and NaBH4-mediated reductions (e.g., compound 14 in ) highlight scalable routes for acetamide derivatives. The target compound’s synthesis would likely require similar catalytic or reductive steps.

Biological Activity

N-(4-(((2,4-Diamino-6-pteridinyl)methyl)amino)phenyl)acetamide, often associated with the broader category of pteridine derivatives, has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article delves into the compound's biological activity, synthesizing findings from various studies and including data tables for clarity.

  • Molecular Formula : C15_{15}H18_{18}N6_{6}O
  • Molecular Weight : 324.34 g/mol
  • CAS Number : 57963-43-6

This compound functions primarily as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. The inhibition of DHFR leads to a reduction in the availability of tetrahydrofolate, which is necessary for nucleotide synthesis. This mechanism underlies its potential application in antitumor therapies.

Antitumor Activity

Research has demonstrated that pteridine derivatives exhibit significant antitumor properties. A study highlighted the dual inhibition of carbonic anhydrases and dihydrofolate reductase by pteridine-sulfonamide conjugates, suggesting a synergistic effect that could enhance therapeutic efficacy against tumors .

Anticonvulsant Activity

In related studies, derivatives similar to this compound have shown notable anticonvulsant activity. For instance, a series of N-phenylacetamide derivatives were synthesized and evaluated for their anticonvulsant effects in animal models. The results indicated that certain compounds exhibited protective effects in maximal electroshock (MES) tests, suggesting a potential for treating epilepsy .

Case Studies and Research Findings

  • Study on Antitumor Effects :
    • Objective : Evaluate the antitumor activity of pteridine derivatives.
    • Methodology : In vitro assays were conducted using various cancer cell lines.
    • Results : Significant cell growth inhibition was observed at concentrations as low as 10 µM.
  • Anticonvulsant Activity Assessment :
    • Objective : Test the anticonvulsant properties of synthesized derivatives.
    • Methodology : Mice were administered varying doses (30, 100, 300 mg/kg) and subjected to MES and subcutaneous pentylenetetrazole tests.
    • Results : Compounds showed significant protection against seizures at higher doses, with some derivatives demonstrating delayed onset but prolonged action .

Table 1: Summary of Biological Activities

Compound NameActivity TypeEffective ConcentrationReference
This compoundAntitumor10 µM
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamideAnticonvulsant100 mg/kg
Pteridine-sulfonamide conjugatesDual Enzyme InhibitionVaries

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